2-Chloro-6-methoxyquinoline-3-methanol
Description
Historical Context of Quinoline (B57606) Chemistry
The history of quinoline chemistry began in 1834 when it was first isolated from coal tar by the German chemist Friedlieb Ferdinand Runge. wikipedia.orgiipseries.org A significant milestone in its synthesis was the Skraup synthesis, developed in 1880, which involved the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822). iipseries.orgnumberanalytics.com This and other classical methods, such as the Doebner-von Miller, Friedländer, and Combes syntheses, laid the groundwork for the extensive exploration of quinoline and its derivatives. numberanalytics.compharmaguideline.com Initially sourced from coal tar, these synthetic routes enabled the production of a wide array of substituted quinolines, paving the way for their investigation across various scientific fields. wikipedia.org
Significance of Quinoline Scaffolds in Synthetic Chemistry
The quinoline scaffold, a fused bicyclic system consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is considered a "privileged" structure in medicinal and synthetic chemistry. bohrium.comnih.govresearchgate.net Its rigid structure and the presence of a nitrogen heteroatom allow for functionalization at numerous positions, making it a versatile building block for designing complex molecules. nih.gov This adaptability is crucial in drug discovery, where modifications to the quinoline core can fine-tune the pharmacological properties of a compound. researchgate.netrsc.org Beyond pharmaceuticals, quinoline derivatives are integral to the development of agrochemicals, dyes, and materials with specific electronic and optical properties. numberanalytics.com The ability to undergo various chemical transformations, including electrophilic and nucleophilic substitutions, further enhances the utility of the quinoline scaffold in creating diverse molecular architectures. nih.gov
Overview of 2-Chloro-6-methoxyquinoline-3-methanol as a Research Compound
This compound is a substituted quinoline that serves primarily as an intermediate and building block in organic synthesis. Its structure features a chlorine atom at the 2-position, a methoxy (B1213986) group at the 6-position, and a hydroxymethyl (methanol) group at the 3-position. These functional groups provide multiple reactive sites for further chemical modification, making the compound a valuable precursor for constructing more complex quinoline-based molecules. Its utility is primarily seen in research settings focused on the synthesis of novel compounds for evaluation in medicinal chemistry and materials science.
Structure
3D Structure
Properties
IUPAC Name |
(2-chloro-6-methoxyquinolin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-15-9-2-3-10-7(5-9)4-8(6-14)11(12)13-10/h2-5,14H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKPSGFLKITYGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357713 | |
| Record name | 2-Chloro-6-methoxyquinoline-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92172-83-3 | |
| Record name | 2-Chloro-6-methoxyquinoline-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Profile of 2 Chloro 6 Methoxyquinoline 3 Methanol
Chemical Structure and Formula
The chemical structure of 2-Chloro-6-methoxyquinoline-3-methanol is defined by the quinoline (B57606) bicyclic system with three specific substituents.
Molecular Formula: C₁₁H₁₀ClNO₂ nih.govsigmaaldrich.com
IUPAC Name: (2-chloro-6-methoxyquinolin-3-yl)methanol nih.gov
CAS Number: 92172-83-3 nih.gov
The molecule's framework consists of the fused benzene (B151609) and pyridine (B92270) rings characteristic of quinoline. The key functional groups attached are a chloro group, a methoxy (B1213986) group, and a primary alcohol (methanol) group, which dictate its chemical reactivity and physical properties.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These values are typically computed based on its structure.
| Property | Value |
| Molecular Weight | 223.66 g/mol nih.govsigmaaldrich.com |
| XLogP3 (Lipophilicity) | 2.2 nih.gov |
| Hydrogen Bond Donor Count | 1 nih.gov |
| Hydrogen Bond Acceptor Count | 3 nih.gov |
| Rotatable Bond Count | 2 nih.gov |
| Exact Mass | 223.0400063 Da nih.gov |
| Topological Polar Surface Area | 42.4 Ų nih.gov |
This data is computationally generated.
Spectral Data
The structural confirmation of this compound and its precursors is typically achieved through standard spectroscopic techniques. While detailed spectra are specific to individual laboratory measurements, the characterization generally relies on:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the hydrogen and carbon framework of the molecule, confirming the positions of the substituents on the quinoline ring. For the precursor aldehyde, characteristic signals for the aldehyde proton appear at δ 9-11 ppm. ijsr.net
Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present. For instance, the precursor, 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333), shows a characteristic carbonyl (C=O) stretching peak. ijsr.net The final methanol (B129727) product would exhibit a broad O-H stretching band characteristic of an alcohol.
Mass Spectrometry (MS): This technique is used to confirm the molecular weight and fragmentation pattern of the compound, corroborating the proposed structure. researchgate.net
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction can provide definitive information about the precise three-dimensional atomic arrangement. nih.gov
Derivatization Chemistry and Functional Group Transformations
Reactions at the Hydroxyl Group of the Methanol (B129727) Moiety
The primary alcohol functionality in 2-Chloro-6-methoxyquinoline-3-methanol is a prime site for various chemical modifications, including N-alkylation of heterocyclic compounds, esterification, etherification, and oxidation to corresponding carbonyl derivatives.
The Mitsunobu reaction provides an efficient method for the N-alkylation of various nitrogen-containing heterocycles using (2-chloroquinolin-3-yl)methanol (B155800) as the alkylating agent. documentsdelivered.comresearchgate.net This reaction proceeds under mild conditions and facilitates the formation of a C-N bond through the dehydration between the alcohol and an N-H group of a heterocyclic compound. The reaction is typically carried out in a dry aprotic solvent, such as tetrahydrofuran (B95107) (THF), in the presence of a phosphine, like triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD).
A study on the regioselective N-alkylation of (2-chloroquinolin-3-yl)methanol with various nitrogen heterocycles demonstrated the versatility of this approach. researchgate.net The reaction successfully coupled the quinoline (B57606) methanol with heterocycles like quinazolinone, pyrimidone, and 2-oxoquinoline to afford the corresponding N-alkylated products. researchgate.net This method is valuable for the construction of complex molecules that may serve as building blocks for natural product synthesis. documentsdelivered.comresearchgate.net
| Nitrogen Heterocycle | Product | Reaction Conditions | Yield (%) |
|---|---|---|---|
| Quinazolinone | 3-((2-chloroquinolin-3-yl)methyl)quinazolin-4(3H)-one | DEAD, PPh₃, THF | Not specified |
| Pyrimidone | 1-((2-chloroquinolin-3-yl)methyl)pyrimidin-2(1H)-one | DEAD, PPh₃, THF | Not specified |
| 2-Oxoquinoline | 1-((2-chloroquinolin-3-yl)methyl)quinolin-2(1H)-one | DEAD, PPh₃, THF | Not specified |
The hydroxyl group of this compound can readily undergo esterification and etherification to yield a variety of derivatives. Esterification is typically achieved by reacting the alcohol with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base, or with a carboxylic acid under acidic catalysis (Fischer esterification). These reactions lead to the formation of the corresponding esters, which can have diverse applications.
Etherification, the formation of an ether linkage, can be accomplished through various methods, including the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Regioselective O-alkylation of similar quinolinone systems has been reported, highlighting the feasibility of such transformations within this class of compounds.
The primary alcohol of this compound can be oxidized to form the corresponding 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) or further to 2-chloro-6-methoxyquinoline-3-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the extent of the oxidation.
Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) are commonly used for the selective oxidation of primary alcohols to aldehydes, preventing over-oxidation to the carboxylic acid. libretexts.orgyoutube.com The reaction is typically carried out in an anhydrous solvent like dichloromethane. libretexts.org Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (a solution of chromium trioxide in sulfuric acid), are employed for the complete oxidation of primary alcohols to carboxylic acids. organic-chemistry.orgwikipedia.orgadichemistry.com The Jones oxidation is a robust method for this transformation, converting primary alcohols to carboxylic acids efficiently. organic-chemistry.orgwikipedia.org
| Desired Product | Typical Oxidizing Agent | General Reaction Conditions |
|---|---|---|
| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | Pyridinium Chlorochromate (PCC) | Anhydrous dichloromethane |
| 2-Chloro-6-methoxyquinoline-3-carboxylic acid | Jones Reagent (CrO₃/H₂SO₄) | Acetone (B3395972) |
| 2-Chloro-6-methoxyquinoline-3-carboxylic acid | Potassium Permanganate (KMnO₄) | Basic, then acidic workup |
Transformations Involving the Chlorine Atom at Position 2
The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic substitution and can participate in various cross-coupling reactions, providing a powerful handle for further molecular diversification.
The C2 position of the quinoline ring is electron-deficient, making the attached chlorine atom a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, to generate a library of 2-substituted quinoline derivatives. The reactivity of the C2-chloro group is a well-established feature of quinoline chemistry, enabling the synthesis of compounds with diverse functionalities.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the C2-chloro position of the quinoline ring is an excellent site for such transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the 2-chloroquinoline (B121035) derivative with a boronic acid or its ester in the presence of a palladium catalyst and a base. It is a highly versatile method for the formation of C-C bonds and has been successfully applied to various haloquinolines. nih.gov
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the 2-chloroquinoline with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. This method is particularly useful for the synthesis of 2-aminoquinoline (B145021) derivatives. Studies on the selective amination of 6-bromo-2-chloroquinoline (B23617) have demonstrated the feasibility of this reaction on the chloroquinoline scaffold. rug.nlnih.gov
Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the 2-chloroquinoline and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. This method is valuable for the synthesis of 2-alkynylquinoline derivatives. libretexts.orgwikipedia.org
| Cross-Coupling Reaction | Coupling Partner | Bond Formed | Typical Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura | Boronic acid/ester | C-C | Pd catalyst, base |
| Buchwald-Hartwig | Amine | C-N | Pd catalyst, ligand, base |
| Sonogashira | Terminal alkyne | C-C (sp²-sp) | Pd catalyst, Cu(I) co-catalyst, base |
Modifications of the Quinoline Ring System
The derivatization of this compound often proceeds via its corresponding aldehyde, 2-chloro-6-methoxyquinoline-3-carbaldehyde. This aldehyde is a versatile synthon, readily prepared through Vilsmeier-Haack cyclization of N-arylacetamides, and its functional groups provide multiple reaction sites for modifying the quinoline core. niscpr.res.inresearchgate.netorientjchem.org Transformations can be targeted at the existing substituents or involve the fusion of new heterocyclic rings onto the quinoline framework.
Introduction of Additional Substituents (e.g., halogens, alkyl groups)
The introduction of new substituents onto the 2-chloro-6-methoxyquinoline (B88731) skeleton can be achieved through various reactions, primarily by targeting the reactive C2-chloro group or through direct C-H functionalization of the ring.
The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for its replacement with a variety of functional groups. niscpr.res.inlibretexts.org This reactivity is a cornerstone of modifying the quinoline core. A notable example of this substitution occurs during the Cannizzaro reaction of 2-chloro-3-formylquinolines. When conducted in the presence of sodium methoxide (B1231860) in methanol, the reaction not only facilitates the disproportionation of the aldehyde group but also results in the nucleophilic substitution of the C2-chloro group with a methoxy (B1213986) group. ias.ac.in This dual reactivity provides a pathway to 2-methoxy-quinoline derivatives, effectively altering the substitution pattern on the heterocyclic part of the ring system. ias.ac.in
While direct halogenation or alkylation of the pre-formed 2-chloro-6-methoxyquinoline ring is less commonly documented in favor of building the ring from already substituted precursors, modern synthetic methods offer potential routes. For instance, metal-free protocols have been developed for the regioselective C-H halogenation of quinoline derivatives, such as the C5-H halogenation of 8-substituted quinolines using trihaloisocyanuric acid. rsc.org Such methodologies highlight the potential for direct functionalization of the carbocyclic ring of the quinoline system, allowing for the introduction of additional halogen substituents.
| Position of Substitution | Reagent/Condition | New Substituent | Product Type | Reference |
|---|---|---|---|---|
| C2 | Sodium methoxide / Methanol (during Cannizzaro reaction) | -OCH₃ (Methoxy) | 2-Methoxy-6-methoxyquinoline-3-carbaldehyde | ias.ac.in |
Fusion with Other Heterocyclic Systems (e.g., pyrazoloquinolines, imidazopyridines, furoquinolines)
The functional groups of 2-chloro-6-methoxyquinoline-3-carbaldehyde serve as ideal handles for constructing fused heterocyclic systems, leading to complex polycyclic structures with potential biological significance.
Pyrazoloquinolines: A straightforward method for synthesizing pyrazolo[3,4-b]quinolines involves the reaction of 2-chloro-3-formylquinoline derivatives with hydrazines. researchgate.netnih.gov The reaction begins with the condensation of the formyl group at the C3 position with a hydrazine (B178648) (such as phenylhydrazine) to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic substitution, where the hydrazone nitrogen attacks the C2 carbon, displacing the chloride and forming the fused pyrazole (B372694) ring. researchgate.net This cyclization yields the corresponding 1H-pyrazolo[3,4-b]quinoline derivative. researchgate.netnih.gov
| Starting Material | Reagent | Reaction Conditions | Fused Heterocyclic Product | Reference |
|---|---|---|---|---|
| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | Phenylhydrazine | Heating in nitrobenzene (B124822) with catalytic pyridine (B92270) | 6-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline | researchgate.net |
Imidazopyridines (Imidazoquinolines): The synthesis of imidazoquinolines, such as imidazo[4,5-c]quinolines, typically requires a quinoline precursor with vicinal amino groups at the C3 and C4 positions. These diaminoquinolines can then be cyclized with various one-carbon sources (e.g., aldehydes, carboxylic acids) to form the imidazole (B134444) ring. While a direct conversion from 2-chloro-6-methoxyquinoline-3-carbaldehyde is a multi-step process requiring significant functional group manipulations, modern tandem multicomponent approaches have been developed for the synthesis of imidazo[4,5-c]quinolines from aryl halides using reagents like sodium azide (B81097) as a nitrogen source and N,N-dimethylacetamide as a source of carbon. lookchem.comresearchgate.net
Furoquinolines: A synthetic route to furo[2,3-b]quinolines has been developed starting from 2-chloro-3-formylquinolines. ias.ac.in The process involves several steps, beginning with a Cannizzaro reaction in methanolic sodium hydroxide, which concurrently substitutes the C2-chloro group to yield a 2-methoxy-3-formylquinoline. ias.ac.in This intermediate is then subjected to a Claisen-Schmidt condensation with acetone in the presence of an acid catalyst to form a butenone derivative. The final step involves bromocyclization, where the addition of bromine leads to the formation of the furan (B31954) ring, followed by dehydrobromination to yield the aromatic 2-acetylfuro[2,3-b]quinoline. ias.ac.in
| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | 2-Chloro-6-methoxyquinoline-3-carbaldehyde | NaOH / Methanol (Cannizzaro reaction) | 2-Methoxy-6-methoxyquinoline-3-formylquinoline | ias.ac.in |
| 2 | 2-Methoxy-6-methoxyquinoline-3-formylquinoline | Acetone, H₂SO₄ (Condensation) | 4-(2,6-Dimethoxy-quinolin-3-yl)-but-3-en-2-one | ias.ac.in |
| 3 | 4-(2,6-Dimethoxy-quinolin-3-yl)-but-3-en-2-one | Bromine, then dehydrobromination | 2-Acetyl-7-methoxyfuro[2,3-b]quinoline | ias.ac.in |
Structure Activity Relationship Sar Studies of 2 Chloro 6 Methoxyquinoline 3 Methanol Derivatives
Impact of Substituents on Quinoline (B57606) Ring System on Interaction Profiles
Role of the 2-Chloro Moiety
The 2-chloro substituent on the quinoline ring is a crucial feature that significantly influences the chemical reactivity and biological activity of the scaffold. Its presence is a common characteristic in a variety of biologically active quinoline derivatives, including those with antibacterial, antifungal, and anticancer properties. The 2-chloroquinoline (B121035) nucleus is considered an important pharmacophore in the development of new therapeutic agents.
The chloro group is a moderately deactivating, ortho-, para-directing substituent due to the competing effects of its inductive electron withdrawal and resonance electron donation. This electronic influence can modulate the pKa of the quinoline nitrogen, which in turn affects the ionization state of the molecule at physiological pH and its ability to interact with biological targets. In the context of antimalarial quinolines, halogen substituents have been shown to enhance activity and improve metabolic stability. For instance, in a series of antileishmanial quinolines, chloro substitution at positions 6 and 7 was found to improve metabolic stability.
Furthermore, the 2-chloro group serves as a versatile chemical handle for further structural modifications. It is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups at this position to explore the SAR and optimize biological activity. This reactivity has been extensively utilized in the synthesis of diverse libraries of quinoline derivatives for drug discovery.
A 3D-QSAR study on a series of 2-chloroquinoline derivatives as antitubercular agents highlighted the importance of the steric and electronic fields around the quinoline nucleus, suggesting that the size and electronic nature of the substituent at position 2 are critical for activity. While a direct replacement of the 2-chloro group in 2-chloro-6-methoxyquinoline-3-methanol with other substituents has not been extensively reported, the existing literature on related compounds underscores its importance for both intrinsic activity and as a site for synthetic elaboration.
| Compound Series | Key Finding | Implication for this compound |
|---|---|---|
| 2-Chloroquinoline derivatives | Established as a key pharmacophore in antitubercular agents. | The 2-chloro group is likely a significant contributor to the overall biological activity profile. |
| Antileishmanial quinolines | Chloro substitution at positions 6 and 7 improved metabolic stability. | The 2-chloro moiety may enhance the pharmacokinetic properties of the molecule. |
| General 2-chloroquinolines | The 2-position is a reactive site for nucleophilic substitution, enabling the synthesis of diverse analogs. | Provides a strategic position for further chemical modification to optimize activity. |
Influence of the 6-Methoxy Group
The 6-methoxy group on the quinoline ring is another prevalent feature in many biologically active natural and synthetic quinoline compounds, most notably in the cinchona alkaloids like quinine (B1679958) and quinidine, and synthetic antimalarials such as primaquine (B1584692) and tafenoquine. Its presence is generally associated with enhanced biological activity.
The methoxy (B1213986) group is an electron-donating group through resonance, which increases the electron density of the quinoline ring system. This electronic modification can influence the molecule's ability to participate in π-π stacking interactions with aromatic residues in a biological target. Furthermore, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming crucial interactions within a receptor binding site. Molecular docking studies of some quinoline derivatives have indeed suggested the involvement of the methoxy group's oxygen in hydrogen bonding with amino acid residues of the target protein.
In the context of antimalarial 8-aminoquinolines, the presence of a 6-methoxy group has been shown to be a key determinant of their activity. SAR studies on these compounds have consistently retained the 6-methoxy group while exploring modifications at other positions, highlighting its perceived importance. In some quinoline-based hybrids, the introduction of a methoxy group has been shown to enhance antimalarial potency. However, the position of the methoxy group is also critical, as its influence on activity can vary depending on its location on the quinoline ring.
| Compound Class | Observed Effect of 6-Methoxy Group | Potential Significance for this compound |
|---|---|---|
| Antimalarial 8-aminoquinolines (e.g., Primaquine) | Enhances antimalarial activity. | Suggests a positive contribution to the biological activity profile. |
| Quinoline-imidazole hybrids | A methoxy group at position 2 enhanced antimalarial activity. | Highlights the importance of the electronic effects of the methoxy group on the quinoline ring. |
| Various quinoline derivatives (from docking studies) | The oxygen atom can act as a hydrogen bond acceptor with target receptors. | May be involved in direct binding interactions with a biological target. |
| 2,4-Diarylquinolines | Aryl substitutions, including methoxy groups, can increase lipophilicity and cell permeability. | Could influence the pharmacokinetic properties of the molecule. |
Significance of the 3-Hydroxymethyl Group
The 3-hydroxymethyl group is a defining feature of the quinoline methanol (B129727) class of compounds. This functional group has the capacity to act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom). This dual capability makes it a prime candidate for forming critical hydrogen bonding interactions with amino acid residues in the active site of a target protein, thereby anchoring the molecule in a specific orientation.
In the crystal structure of the closely related compound, (2-chloro-6-methylquinolin-3-yl)methanol (B187100), molecules are linked by O—H⋯O hydrogen bonds, demonstrating the group's capacity for such interactions. Similarly, in the crystal structure of 2-chloro-3-hydroxymethyl-6-methoxyquinoline itself, adjacent molecules are linked by an O—H⋯N hydrogen bond. These observations in the solid state provide strong evidence for the potential of the 3-hydroxymethyl group to engage in hydrogen bonding in a biological environment.
SAR studies of other quinoline methanols, such as mefloquine (B1676156) and its analogs, have consistently shown that the amino alcohol side chain is critical for their antimalarial activity. While the hydroxyl group in those compounds is at a different position relative to the quinoline ring, it underscores the general importance of a hydroxyl moiety in this class of molecules for their biological function. Modification or removal of the hydroxyl group often leads to a significant decrease or complete loss of activity.
| Compound/Series | Finding Related to Hydroxymethyl/Hydroxyl Group | Inferred Significance for this compound |
|---|---|---|
| 2-Chloro-3-hydroxymethyl-6-methoxyquinoline (crystal structure) | Participates in intermolecular O—H⋯N hydrogen bonding. | Strong potential to act as a hydrogen bond donor in a biological target. |
| (2-Chloro-6-methylquinolin-3-yl)methanol (crystal structure) | Forms O—H⋯O hydrogen bonds, creating chains in the crystal lattice. | Demonstrates the capability of the hydroxymethyl group to engage in hydrogen bonding networks. |
| Diamine quinoline methanols (mefloquine analogs) | The amino alcohol side chain is critical for antimalarial activity. | By analogy, the 3-hydroxymethyl group is likely essential for the biological activity of the target compound. |
Conformational Analysis and Stereochemical Considerations in SAR
Crystallographic studies of 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) and the closely related (2-chloro-6-methylquinolin-3-yl)methanol indicate that the quinoline ring system is essentially planar. nih.govnih.gov This planarity facilitates π-π stacking interactions with aromatic amino acid residues in a receptor's binding pocket. The 3-hydroxymethyl group, while having rotational freedom, is also observed to be nearly coplanar with the quinoline ring in the solid state. nih.gov
The carbon atom of the hydroxymethyl group at position 3 is a prochiral center, and upon reduction of the corresponding aldehyde, it becomes a stereocenter in many derivatives. However, in the parent compound, this compound, this carbon is not a stereocenter. Nevertheless, if this moiety were to be further substituted, a chiral center would be introduced. The absolute stereochemistry at such a carbinolamine center in other quinoline antimalarials, like mefloquine and the cinchona alkaloids, is known to be a decisive factor for their biological activity. Different enantiomers and diastereomers often exhibit vastly different potencies, with one isomer typically being significantly more active than the others. This suggests that the target receptors for these compounds have a specific stereochemical preference for binding.
For instance, in the cinchona alkaloids, the relative orientation of the quinoline ring and the quinuclidine (B89598) moiety, as well as the configuration at the carbon bearing the hydroxyl group, dramatically affects their antimalarial efficacy. It is therefore highly probable that for any derivative of this compound that is chiral at the methanol carbon, one enantiomer would display superior biological activity due to a more favorable three-dimensional fit with its biological target.
Pharmacophoric Requirements in Quinoline Methanol Scaffolds for Modulating Biological Interactions
A pharmacophore model outlines the essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target. Based on the analysis of its structural components, a putative pharmacophore model for this compound derivatives can be proposed.
The key pharmacophoric features likely include:
A planar aromatic quinoline ring system: This serves as the core scaffold and is likely involved in hydrophobic and π-π stacking interactions with the target. The electron-rich nature of the ring system, modulated by the 6-methoxy group, is also an important electronic feature.
A hydrogen bond donor/acceptor moiety at position 3: The 3-hydroxymethyl group is a critical feature, providing a hydrogen bond donor (the -OH group) and a hydrogen bond acceptor (the oxygen atom). These are likely to form specific, directed interactions with the target protein, contributing significantly to binding affinity and selectivity.
An electron-withdrawing group at position 2: The 2-chloro moiety, with its electron-withdrawing properties, influences the electronic distribution of the pyridine (B92270) part of the quinoline ring. This can affect the basicity of the quinoline nitrogen and its potential interactions. It also provides a vector for further substitution to probe the steric and electronic requirements of the binding pocket in this region.
An electron-donating group at position 6: The 6-methoxy group, as a hydrogen bond acceptor and an electron-donating group, contributes to the electronic character of the benzene (B151609) part of the quinoline ring and can form specific interactions with the target.
The spatial arrangement of these features is crucial. The planarity of the quinoline ring provides a rigid scaffold that holds the key interacting groups (the 3-hydroxymethyl, 2-chloro, and 6-methoxy moieties) in a defined orientation for presentation to the biological target. Any stereocenter, particularly at the methanol carbon in derivatives, would add another layer of specificity to the pharmacophoric requirements. QSAR and pharmacophore modeling studies on various classes of quinoline derivatives have consistently identified the importance of these types of features for a range of biological activities, including antimalarial, anticancer, and antibacterial actions.
Mechanistic Investigations of Chemical Reactivity and Interactions
Reaction Mechanisms in Synthesis and Derivatization
The synthesis and subsequent chemical modifications of 2-Chloro-6-methoxyquinoline-3-methanol are underpinned by well-established organic reaction mechanisms. Understanding these pathways is crucial for optimizing synthetic routes and designing novel derivatives.
The Mitsunobu reaction provides a powerful method for the alkylation of the hydroxyl group in (2-chloroquinolin-3-yl)methanol (B155800), enabling the formation of various ethers, esters, and other derivatives through a stereospecific nucleophilic substitution. researchgate.netnih.gov The reaction typically employs triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govwikipedia.org
The mechanism proceeds through several key steps:
Betaine (B1666868) Formation : Triphenylphosphine, a potent nucleophile, attacks the electrophilic nitrogen of DEAD, forming a zwitterionic adduct known as a betaine. wikipedia.org
Proton Transfer : The betaine is a strong base and deprotonates the acidic nucleophile (Nu-H) that will be introduced, forming an ion pair. wikipedia.orgnih.gov For the derivatization of this compound, the alcohol itself can act as the proton source in the initial activation step. The betaine deprotonates the hydroxyl group of the methanol (B129727) moiety, creating an alkoxide.
Formation of the Alkoxyphosphonium Salt : The newly formed alkoxide attacks the positively charged phosphorus atom of the protonated betaine intermediate. This step forms a key intermediate, the alkoxyphosphonium salt, and displaces the hydrazine (B178648) derivative. organic-chemistry.orgnih.gov The hydroxyl group of the quinoline (B57606) methanol is now converted into an excellent leaving group.
S_N2 Nucleophilic Substitution : The conjugate base of the acidic nucleophile (e.g., a carboxylate or an imide anion) then attacks the carbon atom bearing the alkoxyphosphonium group. chem-station.com This attack occurs via a classic S_N2 mechanism, resulting in the displacement of triphenylphosphine oxide (TPPO) and the formation of the desired product with a complete inversion of stereochemistry if the carbon were a chiral center. nih.govorganic-chemistry.org
This reaction is highly valued for its mild conditions and broad substrate scope, allowing for the conversion of the primary alcohol in this compound into a wide array of functional groups. nih.govchem-station.com
The Vilsmeier-Haack reaction is a cornerstone for the synthesis of the 2-chloro-3-formylquinoline scaffold, the direct precursor to this compound. niscpr.res.inresearchgate.net The reaction involves the formylation and cyclization of an activated aromatic compound, typically an N-arylacetamide, using the Vilsmeier reagent. researchgate.netijpcbs.com
The mechanism can be detailed as follows:
Formation of the Vilsmeier Reagent : The reaction is initiated by the interaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃). ijpcbs.comwikipedia.org The oxygen of DMF attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a phosphate (B84403) ester intermediate. Subsequent elimination of the dichlorophosphate (B8581778) anion generates the highly electrophilic chloroiminium ion, [CH=N(CH₃)₂]⁺Cl⁻, which is the active Vilsmeier reagent. wikipedia.org
Electrophilic Aromatic Substitution : The N-arylacetamide substrate, in this case, N-(4-methoxyphenyl)acetamide (derived from p-anisidine), acts as the electron-rich aromatic nucleophile. niscpr.res.innih.gov The Vilsmeier reagent, being a potent electrophile, attacks the aromatic ring. The substitution occurs preferentially at the position para to the activating acetamido group.
Cyclization : Following the electrophilic attack, the molecule undergoes an intramolecular cyclization. The enol or enolate form of the acetamido group attacks the newly introduced iminium carbon, forming a six-membered ring.
Dehydration and Chlorination : The cyclic intermediate then undergoes dehydration, driven by the reaction conditions, to form a dihydroquinolinone derivative. The presence of excess POCl₃ in the reaction mixture facilitates the conversion of the amide functionality within the ring into a chloro-substituted imine, and subsequent aromatization yields the stable 2-chloroquinoline (B121035) ring system. niscpr.res.inchemijournal.com The formyl group at the 3-position arises from the hydrolysis of the iminium salt side chain during aqueous workup. wikipedia.org
This one-pot procedure provides a regioselective and efficient route to 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333), which is then readily reduced to the target methanol derivative. niscpr.res.innih.govresearchgate.net
The interconversion between the aldehyde (2-chloro-6-methoxyquinoline-3-carbaldehyde) and the alcohol (this compound) is a fundamental redox process.
Reduction of the Aldehyde to the Alcohol:
The synthesis of this compound from its corresponding carbaldehyde is a classic reduction reaction. This is typically achieved using a hydride-donating reagent, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde group.
Nucleophilic Attack : The hydride ion from the reducing agent attacks the partially positive carbonyl carbon atom. This breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate.
Protonation : The resulting alkoxide intermediate is then protonated during the workup step, typically by adding a protic solvent like water or ethanol (B145695), to yield the final primary alcohol. researchgate.net
Oxidation of the Alcohol to the Aldehyde:
The reverse transformation, the oxidation of the primary alcohol back to the aldehyde, can be accomplished using a variety of oxidizing agents. To prevent over-oxidation to the carboxylic acid, mild reagents are preferred. Common choices include pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂).
The mechanism for oxidation with a chromium(VI) reagent like PCC generally involves:
Formation of a Chromate (B82759) Ester : The alcohol's oxygen atom attacks the chromium atom of the oxidizing agent, and after proton transfers, a chromate ester intermediate is formed.
E2 Elimination : A base (which can be the solvent or the pyridinium counterion) abstracts the proton from the carbon bearing the hydroxyl group. Simultaneously, the C-H bond breaks, and the electrons are used to form a C=O pi bond, while the chromium atom is reduced (e.g., from Cr(VI) to Cr(IV)) and acts as the leaving group. This concerted step avoids the formation of a free carbocation and prevents over-oxidation.
These redox reactions provide essential tools for manipulating the functional group at the 3-position of the quinoline ring, allowing for further synthetic elaborations.
Proposed Mechanisms of Interaction with Biological Targets (Theoretical Frameworks)
While specific biological data for this compound is not extensively documented, the well-established bioactivity of the quinoline scaffold allows for the formulation of theoretical mechanisms of action. orientjchem.orgresearchgate.net Many quinoline derivatives exhibit potent pharmacological effects, including antimalarial, anticancer, and antibacterial properties, by interacting with specific biological macromolecules. researchgate.netechemcom.com
The interaction of small molecules like this compound with biological targets such as proteins or nucleic acids is governed by non-covalent forces. The planar, aromatic quinoline ring system is a key structural feature for these interactions.
Hydrophobic and π-π Stacking Interactions : The flat, aromatic surface of the quinoline core is ideal for engaging in hydrophobic and π-π stacking interactions. researchgate.net Within the active site of an enzyme, it can interact with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. If the target is DNA, the planar ring system can intercalate between the base pairs of the double helix, leading to structural distortions that can inhibit replication and transcription processes. orientjchem.org
Hydrogen Bonding : The functional groups on the quinoline ring—the methoxy (B1213986) group, the methanol hydroxyl group, and the ring nitrogen—can act as hydrogen bond donors or acceptors. The nitrogen atom in the quinoline ring is a potential hydrogen bond acceptor, while the hydroxyl group of the methanol substituent is both a hydrogen bond donor and acceptor. These interactions can anchor the ligand within a specific binding pocket, contributing to the stability and specificity of the ligand-target complex.
Halogen Bonding : The chlorine atom at the 2-position can participate in halogen bonding, an interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site, such as a carbonyl oxygen or an amine on the biological target. This can provide an additional directional interaction that enhances binding affinity.
Chelation : The nitrogen atom of the quinoline ring and an adjacent oxygen-containing substituent can act as a bidentate ligand to chelate metal ions. researchgate.net Since many enzymes (metalloenzymes) require a metal cofactor for their catalytic activity, chelation by the quinoline derivative could inactivate the enzyme.
Based on the activities of related quinoline compounds, several potential mechanisms of biological action can be proposed for this compound.
Enzyme Inhibition : Many drugs exert their effects by inhibiting key enzymes in a metabolic or signaling pathway. This compound could act as a competitive inhibitor, binding to the active site of an enzyme and preventing the natural substrate from binding. Alternatively, it could be a non-competitive inhibitor, binding to an allosteric site and inducing a conformational change that inactivates the enzyme. Potential targets could include kinases, proteases, or enzymes involved in pathogen-specific metabolic pathways.
Interference with Nucleic Acid Synthesis : As mentioned, quinolines can intercalate into DNA. orientjchem.org This physical blockage can interfere with the function of enzymes like DNA polymerase and topoisomerases, which are crucial for DNA replication and repair. This mechanism is a common basis for the cytotoxic effects of many anticancer drugs.
Disruption of Redox Homeostasis : The quinoline structure can participate in redox cycling, potentially leading to the generation of reactive oxygen species (ROS). researchgate.net An increase in ROS can induce oxidative stress within a cell, leading to damage of lipids, proteins, and DNA, and ultimately triggering apoptosis (programmed cell death). orientjchem.org This is a plausible mechanism for anticancer and antimicrobial activity.
Interference with Heme Metabolism : A classic mechanism for quinoline antimalarials like chloroquine (B1663885) is the interference with the detoxification of heme in the malaria parasite, Plasmodium falciparum. The parasite digests hemoglobin, releasing toxic heme. It normally polymerizes this heme into non-toxic hemozoin. Chloroquine is thought to cap the growing hemozoin polymer, preventing further polymerization and leading to a buildup of toxic heme that kills the parasite. A similar mechanism, involving binding to heme or inhibiting the polymerase enzyme, could be a possibility for other quinoline derivatives.
These proposed mechanisms provide a theoretical framework for understanding how this compound might exert biological effects and serve as a guide for future pharmacological investigations.
Generation of Reactive Oxygen Species and Their Pathways
The generation of reactive oxygen species (ROS) by quinoline derivatives, including compounds structurally related to this compound, is a significant aspect of their chemical reactivity. While direct studies on this compound are not extensively available, the well-established chemistry of the quinoline scaffold, particularly 6-methoxyquinoline (B18371) and chloroquinoline derivatives, provides a strong basis for understanding its potential to generate ROS through several distinct pathways.
The primary mechanisms by which quinoline-based compounds are understood to produce ROS include photosensitization leading to singlet oxygen formation and various biochemical processes that result in the formation of superoxide (B77818), hydrogen peroxide, and hydroxyl radicals.
Photosensitized Generation of Singlet Oxygen (Type II Pathway)
One of the most well-documented pathways for ROS generation by quinoline derivatives is the Type II photosensitization mechanism, which produces singlet oxygen (¹O₂). This process is initiated by the absorption of light by the quinoline compound (sensitizer), promoting it from its ground electronic state (S₀) to an excited singlet state (S₁). Subsequently, the molecule can undergo intersystem crossing (ISC) to a longer-lived excited triplet state (T₁).
If the energy of this triplet state is higher than the energy required to excite ground-state molecular oxygen (³O₂) to its first excited state (¹O₂), an energy transfer can occur. This process, known as triplet-triplet annihilation, returns the sensitizer (B1316253) to its ground state while generating highly reactive singlet oxygen.
The 6-methoxyquinoline moiety, present in this compound, is known to be an effective chromophore for this process. The antimalarial drug quinine (B1679958), which contains the 6-methoxyquinoline scaffold, is a known photosensitizer. nih.gov The efficiency of singlet oxygen generation is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of a singlet oxygen molecule. This efficiency is dependent on factors such as the triplet state lifetime of the sensitizer and the surrounding solvent environment. nih.govresearchgate.net
The triplet state lifetime of 6-methoxyquinoline, a core component of the subject compound, has been a subject of study to understand these photochemical processes. nih.gov
Table 1: Photophysical Properties of 6-Methoxyquinoline (Related Compound)
This data is for a structurally related compound and is provided for illustrative purposes.
| Parameter | Value | Reference |
| Triplet State (T₁) Lifetime | 1.4 µs | nih.gov |
The singlet oxygen quantum yield of quinine has been determined in various solvents and at different protonation states, highlighting the influence of the chemical environment on ROS generation. nih.govuchile.cl
Table 2: Singlet Oxygen Quantum Yields (ΦΔ) for Quinine (Related Compound) in Different States
This data is for a structurally related compound and is provided for illustrative purposes.
| Compound Form | Solvent/Condition | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| Quinine (QN) - Neutral | Aqueous (pH 9.2) | 0.04 | nih.gov |
| Quinine (QNH⁺) - Singly Protonated | Aqueous (pH 4.8) | 0.20 | nih.gov |
| Quinine (QNH₂²⁺) - Doubly Protonated | Aqueous (pH 1.0) | 0.15 | nih.gov |
| Quinine | Ethanol | Efficient Sensitizer | uchile.cl |
| Quinine | Hexane | Most Efficient Sensitizer (among solvents tested) | uchile.cl |
Generation of Other Reactive Oxygen Species (Superoxide, Hydrogen Peroxide, and Hydroxyl Radicals)
Beyond singlet oxygen, quinoline derivatives can also promote the generation of other ROS, such as superoxide (O₂⁻), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH). These processes are often not photo-dependent and can occur through biochemical interactions.
For instance, chloroquine, a well-known chloroquinoline, has been shown to increase intracellular levels of ROS. nih.gov The proposed mechanisms are often complex and can involve the inhibition of heme detoxification pathways in biological systems. This leads to an accumulation of heme, which can catalyze reactions that produce ROS. encyclopedia.pubnih.gov The formation of a complex between chloroquine and heme can diffuse into the cytosol, promoting the redox cycling of iron (Fe³⁺ to Fe²⁺), which in turn enhances the generation of ROS. encyclopedia.pubnih.gov
Furthermore, some studies suggest that certain antimalarial quinolines can induce oxidative damage by impairing mitochondrial function, which is a primary source of cellular ROS. scielo.br Inhibition of the mitochondrial respiratory chain can lead to the leakage of electrons and the subsequent reduction of molecular oxygen to form superoxide.
While these mechanisms are described for related compounds like chloroquine and quinine in specific biological contexts (e.g., malaria-infected erythrocytes), they indicate the potential for the quinoline scaffold of this compound to participate in redox chemistry that generates a variety of ROS.
Computational Chemistry and Cheminformatics Approaches
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.
Electronic Structure Analysis (e.g., frontier orbitals, charge distribution)
Electronic structure analysis reveals how electrons are distributed within a molecule and which orbitals are key to its reactivity. A central concept in this analysis is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). libretexts.orgyoutube.com
The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. sapub.org A smaller HOMO-LUMO gap generally suggests higher reactivity. For quinoline (B57606) derivatives, DFT calculations are commonly used to determine these orbital energies. sapub.orgdntb.gov.ua Molecular Electrostatic Potential (MEP) maps are another valuable tool, visualizing the charge distribution on the molecule's surface. These maps use a color scale to indicate electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions, providing a visual guide to where the molecule might interact with other charged or polar species. sapub.org
| Computational Method | Parameter | Significance in Analysis |
|---|---|---|
| DFT (e.g., B3LYP) | HOMO Energy | Indicates electron-donating ability; higher energy suggests greater nucleophilicity. |
| DFT (e.g., B3LYP) | LUMO Energy | Indicates electron-accepting ability; lower energy suggests greater electrophilicity. |
| DFT (e.g., B3LYP) | HOMO-LUMO Gap | Correlates with chemical reactivity and stability; a smaller gap implies higher reactivity. sapub.org |
| DFT / TD-DFT | Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, identifying sites for electrophilic and nucleophilic attack. sapub.org |
Conformational Analysis and Energy Minimization
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. nih.gov For a molecule like 2-Chloro-6-methoxyquinoline-3-methanol, this involves understanding the orientation of the methanol (B129727) (-CH₂OH) and methoxy (B1213986) (-OCH₃) groups relative to the quinoline ring. Computational methods are used to perform energy minimization, a process that systematically alters the molecule's geometry to find the conformation with the lowest potential energy, which corresponds to its most stable, or ground-state, structure. nih.gov
Studies on the crystal structure of this compound and its close analogs reveal that the quinoline ring system is nearly planar. nih.govresearchgate.net Specifically, for the title compound, all non-hydrogen atoms are reported to be roughly coplanar, with a root-mean-square deviation of 0.058 Å. nih.gov Similarly, the related compound (2-Chloro-6-methylquinolin-3-yl)methanol (B187100) is also described as being close to planar. nih.gov This planarity is a key structural feature. Quantum chemical calculations can further explore the rotational barriers of the substituent groups and identify different stable conformers, such as potential syn and anti orientations, as has been observed in related carbaldehyde analogs. researchgate.net
| Structural Feature | Observation/Prediction | Reference |
|---|---|---|
| Quinoline Ring System | Observed to be nearly planar in crystal structures. | nih.govresearchgate.net |
| Overall Molecular Planarity | Non-H atoms are roughly coplanar (r.m.s. deviation = 0.058 Å). | nih.gov |
| Substituent Orientation | Computational methods can determine the preferred orientation (e.g., of the -CH₂OH group) through energy minimization. | nih.gov |
| Potential Conformers | Possibility of different conformers based on substituent rotation, which can be evaluated computationally. | researchgate.net |
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is crucial in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of a ligand's activity. The process involves sampling a vast number of orientations and conformations of the ligand within the protein's binding site and using a scoring function to estimate the binding affinity for each pose.
Quinoline derivatives are known to interact with a wide range of biological targets. Molecular docking studies have been extensively used to investigate these interactions. For instance, various 2-chloroquinoline (B121035) derivatives have been docked against targets like HIV reverse transcriptase and human Aurora A kinase to explore their potential as inhibitors. nih.govorientjchem.org These studies help identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the quinoline ligand and the amino acid residues of the protein. ijpsonline.comsemanticscholar.org Such insights are vital for structure-based drug design, allowing for the rational modification of the ligand to improve its binding affinity and selectivity. nih.govmdpi.com
| Quinoline Derivative Class | Protein Target | Key Findings from Docking | Reference |
|---|---|---|---|
| Substituted quinolinyl pyrimidines and pyrazolines | HIV Reverse Transcriptase (NNIBP) | Identified potential binding modes and hydrophobic interactions with key residues like TYR 188 and TRP 229. | nih.gov |
| Substituted quinoline and pyridine (B92270) derivatives | Human Aurora A kinase | Showed hydrogen bond interactions with active site residues; molecule 6c had a minimum binding energy of -8.20 kJ/mol. | orientjchem.org |
| Pyrrolo[3,4-c]quinoline-1,3-diones | Caspase-3 (Allosteric Site) | Binding energies correlated with inhibitory activity, modulated by hydrogen bonds and Pi-stacking interactions. | ijpsonline.com |
| 2H-thiopyrano[2,3-b]quinoline derivatives | Anticancer Peptide CB1a | Predicted binding affinities ranged from -5.3 to -6.1 Kcal/mol, with interactions involving multiple amino acids. | semanticscholar.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinoline Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a cheminformatics approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijpsonline.com By quantifying structural features into numerical descriptors (e.g., electronic, steric, hydrophobic properties), QSAR models can predict the activity of new, unsynthesized compounds. rsc.org This predictive power makes QSAR an invaluable tool for prioritizing synthetic efforts in drug discovery.
For quinoline derivatives, numerous QSAR studies have been conducted. bepls.com These often employ 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). nih.govmdpi.com These methods generate 3D contour maps that visualize how different fields (steric, electrostatic, hydrophobic) around the molecule correlate with biological activity. For example, a 3D-QSAR study on 2-chloroquinoline derivatives as antitubercular agents identified structural features relevant to their activity against Mycobacterium tuberculosis. nih.gov Similarly, QSAR models have been developed for quinoline derivatives targeting Plasmodium falciparum (malaria), helping to rationalize the structural requirements for potent antimalarial activity. nih.gov
| Biological Target/Activity | QSAR Model Type | Key Descriptors/Fields | Significance | Reference |
|---|---|---|---|---|
| Antitubercular (M. tuberculosis H37RV) | 3D-QSAR (CoMFA, CoMSIA) | Steric and electrostatic fields | Identified structural features of 2-chloroquinolines relevant to antimycobacterial activity. | nih.gov |
| Antimalarial (P. falciparum) | 2D-QSAR, 3D-QSAR (CoMFA, CoMSIA) | Various physicochemical and structural descriptors | Developed robust models (r²test > 0.8) to predict antimalarial potency. | nih.gov |
| Anticancer (LSD1 inhibitors) | 3D-QSAR (CoMFA, CoMSIA) | Steric, electrostatic, hydrophobic, H-bond fields | Guided the design of novel tetrahydroquinoline derivatives with enhanced predicted activity. | mdpi.com |
| Antimicrobial (S. aureus) | 2D-QSAR | Atomic polarizabilities, lipophilicity | Correlated structural features of 8-hydroxyquinoline (B1678124) derivatives with antimicrobial efficacy. | bepls.com |
Prediction of Reactivity and Selectivity
Computational chemistry provides powerful tools for predicting the chemical reactivity of a molecule and the selectivity of its reactions. For this compound, this involves identifying the most reactive sites and predicting the outcome of potential transformations.
The reactivity of the quinoline ring is heavily influenced by its substituents. The chlorine atom at the C2 position is a key site for nucleophilic aromatic substitution (SNAr) reactions. nih.gov The reactivity of 2-chloroquinolines in such substitutions is well-documented, with the C2 position being susceptible to displacement by various nucleophiles. mdpi.comresearchgate.net Computational models, often leveraging FMO theory, can rationalize this reactivity. The LUMO is often localized on the pyrimidine (B1678525) part of the quinoline ring, making the C2 and C4 positions electrophilic and thus prone to nucleophilic attack. The relative reactivity of C2 versus C4 can also be computationally modeled. stackexchange.comnih.gov Furthermore, the methanol group (-CH₂OH) at the C3 position is a site for oxidation reactions, which could convert it to an aldehyde or carboxylic acid. The methoxy group (-OCH₃) and the aromatic rings can undergo electrophilic substitution, with computational models predicting the most likely sites of attack based on calculated charge distributions and orbital coefficients.
| Reactive Site | Predicted Reaction Type | Computational Rationale |
|---|---|---|
| C2-Cl (Chloro group) | Nucleophilic Aromatic Substitution (SNAr) | The C2 position is electron-deficient (electrophilic) due to the influence of the ring nitrogen, making it a prime target for nucleophiles. stackexchange.comnih.gov |
| C3-CH₂OH (Methanol group) | Oxidation | The primary alcohol can be oxidized to the corresponding aldehyde (2-chloro-6-methoxyquinoline-3-carbaldehyde) or further to a carboxylic acid. |
| Benzene (B151609) Ring (C5, C7, C8) | Electrophilic Aromatic Substitution | The methoxy group at C6 is an activating, ortho-para directing group. Reactivity at these sites can be predicted by analyzing the HOMO electron density. |
| Pyridine Ring (C4) | Nucleophilic Addition/Substitution | The C4 position is also electrophilic and can be a site for nucleophilic attack, though its reactivity relative to C2 depends on reaction conditions. stackexchange.com |
Advanced Spectroscopic Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei, a complete connectivity map can be assembled.
¹H NMR and ¹³C NMR Chemical Shift Analysis
While specific experimental spectra for 2-Chloro-6-methoxyquinoline-3-methanol are not widely published, the expected chemical shifts can be predicted based on the electronic environment of each nucleus. The structure contains several distinct proton and carbon environments, which would be clearly resolved in ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons on the quinoline (B57606) ring, the methoxy (B1213986) group protons, the methylene protons of the methanol (B129727) substituent, and the hydroxyl proton.
Aromatic Protons (H-4, H-5, H-7, H-8): These protons are expected to resonate in the downfield region, typically between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents. The proton at the H-4 position is expected to be a singlet and significantly downfield. The protons on the benzene (B151609) portion of the quinoline ring (H-5, H-7, H-8) would show coupling patterns (doublets and a doublet of doublets) characteristic of a substituted benzene ring.
Methylene Protons (-CH₂OH): The two protons of the methanol's methylene group are expected to appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.7-4.9 ppm.
Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group would yield a sharp singlet, typically appearing around δ 3.9-4.1 ppm.
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature. It would likely appear as a broad singlet that could range from δ 2.0 to 5.0 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on all eleven carbon atoms in the molecule.
Aromatic and Heteroaromatic Carbons (C-2 to C-10): The nine carbons of the quinoline ring system are expected to appear in the range of δ 100-160 ppm. The carbon bearing the chlorine (C-2) and the carbon bearing the methoxy group (C-6) would be significantly shifted downfield. Specifically, C-2 would be in the δ 150-152 ppm region, and C-6 would be near δ 156-158 ppm.
Methylene Carbon (-CH₂OH): The carbon of the methylene group is expected in the δ 60-65 ppm range.
Methoxy Carbon (-OCH₃): The methoxy carbon typically resonates around δ 55-56 ppm.
Predicted ¹H and ¹³C NMR Chemical Shift Data
Table 1. Predicted ¹H NMR Chemical Shifts for this compound. Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity H-4 8.2 - 8.4 Singlet (s) H-5, H-7, H-8 7.0 - 8.0 Multiplet (m) -CH₂OH 4.7 - 4.9 Singlet (s) or Doublet (d) -OCH₃ 3.9 - 4.1 Singlet (s) -OH Variable (e.g., 2.0 - 5.0) Broad Singlet (br s)
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Table 2. Predicted ¹³C NMR Chemical Shifts for this compound. Carbon Assignment Predicted Chemical Shift (δ, ppm) C-2 150 - 152 C-3 130 - 132 C-4 135 - 137 Quinoline Ring Carbons 100 - 148 C-6 156 - 158 -CH₂OH 60 - 65 -OCH₃ 55 - 56
2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment
To confirm the assignments made from 1D NMR and to piece together the molecular structure, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show correlations between the coupled aromatic protons (H-5, H-7, H-8), confirming their relative positions.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached. This would definitively link the proton signals of the methylene and methoxy groups to their corresponding carbon signals. For example, it would show a cross-peak between the proton signal at ~4.8 ppm and the carbon signal at ~62 ppm, confirming the -CH₂OH group.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds. It is crucial for connecting the different fragments of the molecule. For example, HMBC would show a correlation from the methylene protons (-CH₂OH) to the C-3 and C-4 carbons of the quinoline ring, establishing the position of the methanol substituent. Similarly, correlations from the methoxy protons (-OCH₃) to the C-6 carbon would confirm the location of the methoxy group.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and can provide valuable structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula. For this compound (C₁₁H₁₀ClNO₂), the calculated monoisotopic mass is 223.0400 Da. nih.govAn experimental HRMS measurement would be expected to confirm this value to within a few parts per million, validating the molecular formula. The presence of a chlorine atom would also be evident from the isotopic pattern, with a characteristic M+2 peak having an intensity of approximately one-third that of the molecular ion peak (M+).
Predicted HRMS Data
Table 3. Predicted High-Resolution Mass Spectrometry Data for this compound. Ion Molecular Formula Calculated m/z [M+H]⁺ (³⁵Cl) C₁₁H₁₁ClNO₂⁺ 224.0473 [M+H]⁺ (³⁷Cl) C₁₁H₁₁³⁷ClNO₂⁺ 226.0444
Fragmentation Pattern Interpretation
In electron ionization mass spectrometry (EI-MS), the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a fingerprint of the molecule's structure. For this compound, several fragmentation pathways can be predicted:
Loss of a Hydroxymethyl Radical (-•CH₂OH): Cleavage of the bond between the quinoline ring and the methanol group would result in a fragment with the loss of 31 Da.
Loss of a Methoxy Radical (-•OCH₃): The methoxy group can be lost, leading to a fragment corresponding to M-31.
Loss of Formaldehyde (CH₂O): A rearrangement could lead to the loss of formaldehyde (30 Da) from the hydroxymethyl group.
Loss of Chlorine (-•Cl): Loss of the chlorine atom (35 Da) is a common fragmentation pathway for chlorinated compounds.
Loss of Carbon Monoxide (CO): Quinoline systems are known to lose CO (28 Da) from the ring structure.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the types of chemical bonds (functional groups) present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show several characteristic absorption bands.
O-H Stretch: A broad and strong absorption band between 3200-3600 cm⁻¹ would be characteristic of the hydroxyl group's O-H stretching vibration, with the broadness resulting from hydrogen bonding.
Aromatic C-H Stretch: Absorption bands just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) would indicate the C-H stretching of the aromatic quinoline ring.
Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) would correspond to the C-H stretching of the methylene (-CH₂) and methoxy (-OCH₃) groups.
C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline ring would appear in the 1500-1650 cm⁻¹ region.
C-O Stretching: A strong band in the 1200-1300 cm⁻¹ region would be due to the aryl ether C-O stretch of the methoxy group, and another strong band in the 1000-1100 cm⁻¹ region would correspond to the C-O stretch of the primary alcohol.
C-Cl Stretch: The carbon-chlorine stretching vibration is expected to produce a band in the 600-800 cm⁻¹ region.
Predicted IR Absorption Bands
Table 4. Predicted Characteristic Infrared Absorption Bands for this compound. Functional Group Vibrational Mode Predicted Absorption Range (cm⁻¹) Alcohol (-OH) O-H Stretch 3200 - 3600 (Broad, Strong) Aromatic Ring C-H Stretch 3010 - 3100 Methylene (-CH₂) & Methoxy (-OCH₃) C-H Stretch 2850 - 2960 Quinoline Ring C=C and C=N Stretch 1500 - 1650 Aryl Ether (Ar-O-CH₃) C-O Stretch 1200 - 1300 (Strong) Primary Alcohol (-CH₂OH) C-O Stretch 1000 - 1100 (Strong) Chloroalkane (Ar-Cl) C-Cl Stretch 600 - 800
Table of Compounds
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction analysis offers an atomic-resolution view of the molecule's solid-state structure, revealing precise bond lengths, bond angles, and the supramolecular architecture.
The crystal structure of (2-Chloro-6-methylquinolin-3-yl)methanol (B187100) was determined at a temperature of 295 K. nih.gov The compound crystallizes in the monoclinic system with the space group P21/c. nih.gov The asymmetric unit contains one molecule, and there are four molecules (Z = 4) within the unit cell. nih.gov A summary of the crystal data and refinement parameters is provided in the interactive table below. nih.gov
| Parameter | Value for (2-Chloro-6-methylquinolin-3-yl)methanol nih.gov |
|---|---|
| Empirical Formula | C11H10ClNO |
| Formula Weight (Mr) | 207.65 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 14.8091 (17) |
| b (Å) | 4.6387 (5) |
| c (Å) | 14.5098 (11) |
| β (°) | 96.594 (9) |
| Volume (V) (ų) | 990.16 (17) |
| Z | 4 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Final R[F² > 2σ(F²)] | 0.085 |
| wR(F²) | 0.222 |
| Goodness-of-fit (S) | 0.94 |
The stability and packing of the crystal lattice are dictated by a network of non-covalent intermolecular interactions. In the solid state of (2-Chloro-6-methylquinolin-3-yl)methanol, several key interactions are observed.
Hydrogen Bonding : The most significant intermolecular force is the classical O—H···O hydrogen bond. The hydroxyl group of the methanol substituent acts as a hydrogen bond donor, while the oxygen atom of an adjacent molecule serves as the acceptor. This interaction links the molecules into infinite C(2) chains along the crystallographic axis. nih.govresearchgate.net
π-π Stacking Interactions : Aromatic π-π stacking interactions play a crucial role in consolidating the crystal structure. nih.govresearchgate.net These interactions occur between the quinoline ring systems of adjacent molecules. The centroid-centroid distance between the pyridine (B92270) (N1/C1/C6–C9) and benzene (C1–C6) rings of neighboring molecules is measured to be 3.713 (3) Å, which is indicative of a significant stabilizing interaction. nih.govresearchgate.netnih.gov
Future Research Trajectories and Methodological Advancements
Development of Novel and Sustainable Synthetic Pathways
The future synthesis of quinoline (B57606) derivatives, including 2-Chloro-6-methoxyquinoline-3-methanol, is increasingly guided by the principles of green chemistry. researchgate.netnih.gov Traditional methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often require harsh conditions, hazardous reagents, and long reaction times, leading to significant environmental and economic concerns. nih.govresearchgate.netijpsjournal.com Research is now focused on developing methodologies that minimize waste, reduce energy consumption, and utilize environmentally benign solvents and catalysts. researchgate.net
Key advancements in this area include:
Microwave and Ultrasound-Assisted Synthesis: These techniques can dramatically reduce reaction times and improve yields. nih.gov
One-Pot Reactions: Combining multiple synthetic steps into a single procedure avoids the need for intermediate separation and purification, saving time and resources. nih.gov
Green Catalysts and Solvents: The use of biodegradable catalysts like p-toluenesulfonic acid (p-TSA) and greener solvents such as water and ethanol (B145695) are becoming more prevalent. researchgate.netasianpubs.org
| Synthetic Approach | Traditional Methods | Sustainable (Green) Methods |
| Reaction Conditions | High temperatures, long reaction times nih.gov | Microwave/ultrasound irradiation, shorter times nih.gov |
| Catalysts/Reagents | Strong acids (e.g., sulfuric acid), hazardous chemicals nih.govijpsjournal.com | Recyclable catalysts (e.g., PEG-SA), p-TSA researchgate.netasianpubs.org |
| Solvents | Organic solvents nih.gov | Water, ethanol researchgate.net |
| Efficiency | Often multi-step with difficult work-up nih.gov | One-pot synthesis, easier operation researchgate.netasianpubs.org |
Exploration of Diverse Derivatization Strategies for New Chemical Space
The this compound scaffold offers multiple reactive sites for structural modification, allowing for the exploration of a vast new chemical space. The chlorine atom at the C2 position is a key site for nucleophilic substitution, while the hydroxyl group of the methanol (B129727) substituent at C3 and various positions on the aromatic rings can also be functionalized. nih.gov
Future derivatization strategies will likely focus on:
Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki and Buchwald-Hartwig amination can be used to introduce a wide variety of aryl, heteroaryl, and amino groups at the C2 position, significantly diversifying the molecular structure.
Installation of Pharmacophores: Strategic addition of functional groups known to interact with biological targets can enhance the therapeutic potential of the derivatives. For instance, incorporating imine moieties has been explored to create dual inhibitors of viral enzymes. nih.gov
Hybridization with Other Heterocycles: Fusing or linking the quinoline core with other heterocyclic systems such as pyrazole (B372694), indole, or furan (B31954) can lead to hybrid molecules with novel biological activities. researchgate.net
| Position | Reaction Type | Potential New Functional Groups |
| C2 (-Cl) | Nucleophilic Substitution / Cross-Coupling | Amines, ethers, thiols, aryl groups, heteroaryl groups |
| C3 (-CH₂OH) | Esterification / Etherification | Esters, ethers, azides |
| Aromatic Ring | Electrophilic Aromatic Substitution | Nitro groups, halogens, alkyl groups |
Derivatization agents like 2-hydrazinoquinoline (B107646) (HQ) have been successfully used to modify related structures, forming stable hydrazones with aldehydes and ketones, which could be a promising avenue for creating novel conjugates. nih.govumn.edumdpi.com
Advanced Computational Modeling for Predictive Research
Computational chemistry and in silico methods are becoming indispensable tools for guiding the design and synthesis of new quinoline derivatives. nih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking allow researchers to predict the biological activity and physicochemical properties of compounds before they are synthesized, saving significant time and resources. nih.govmdpi.com
Future computational efforts will likely involve:
3D-QSAR and CoMFA: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), correlate the 3D structure of molecules with their biological activity. nih.govdovepress.com These models can provide detailed insights into the steric and electrostatic properties required for optimal interaction with a biological target. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a ligand-protein complex over time, providing a more accurate prediction of binding affinity and mechanism of action. nih.gov
Machine Learning and AI: Integrating machine learning algorithms can enhance the predictive power of QSAR models and help identify novel scaffolds from large virtual libraries. nuvisan.com
Computational studies on quinoline derivatives have successfully built predictive models for various biological activities. nih.govmdpi.com For instance, density functional theory (DFT) has been used to study the electronic properties and band gaps of quinoline-metal conjugates for applications in optical sensors. scispace.com
Integration of High-Throughput Screening with Structural Characterization
High-Throughput Screening (HTS) allows for the rapid testing of large libraries of compounds against specific biological targets. nuvisan.com The integration of HTS with advanced structural characterization techniques is a powerful strategy for accelerating drug discovery.
Future research in this area will focus on:
Developing Diverse Compound Libraries: Creating large and structurally diverse libraries of this compound derivatives is essential for successful HTS campaigns. thermofisher.comku.edu These libraries should be designed to cover a broad chemical space while adhering to principles of drug-likeness, such as Lipinski's Rule of Five. ku.edu
Miniaturized and Automated Assays: The use of highly automated and miniaturized assays allows for the cost-effective screening of millions of compounds. nuvisan.com This includes biochemical, cellular, and phenotypic assays tailored to specific therapeutic areas. nuvisan.com
Structural Biology Integration: When a "hit" compound is identified through HTS, techniques like X-ray crystallography and cryo-electron microscopy can be used to determine its 3D structure when bound to its target protein. This structural information is invaluable for guiding the next cycle of lead optimization, where medicinal chemists rationally design more potent and selective analogs.
This integrated approach, combining the rapid screening of diverse chemical libraries with precise structural analysis, will be pivotal in unlocking the full therapeutic potential of novel derivatives of this compound. nih.gov
Q & A
Q. What are the established synthetic routes for 2-Chloro-6-methoxyquinoline-3-methanol?
The compound is synthesized via reduction of its aldehyde precursor (2-Chloro-6-methoxyquinoline-3-carbaldehyde) using sodium borohydride (NaBH₄) under microwave irradiation (500 W, 5 min). Montmorillonite K-10 acts as a catalyst, and purification is achieved via column chromatography with ethyl acetate/petroleum ether. Crystallization from chloroform yields colorless plates . Alternatively, chlorination of 3-hydroxymethyl derivatives with thionyl chloride (SOCl₂) in dry benzene produces chloro-methyl intermediates, which can be further functionalized .
Q. How is the crystal structure of this compound validated?
X-ray crystallography reveals a near-planar molecular geometry (r.m.s. deviation: 0.026 Å) with intramolecular C–H···O hydrogen bonds forming an S(5) ring motif. Intermolecular O–H···O hydrogen bonds and π-π stacking interactions (centroid distances: 3.713 Å) stabilize the crystal lattice. H-atoms are refined using riding models, except for the hydroxyl group, which is freely refined .
Q. What analytical methods are used to characterize this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the presence of methoxy, hydroxyl, and aromatic protons.
- X-ray diffraction (XRD) : For crystallographic parameters and hydrogen-bonding networks.
- Column chromatography : For purity assessment (e.g., silica gel with ethyl acetate/petroleum ether) .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity during synthesis?
Microwave-assisted synthesis enhances reaction efficiency by reducing time (5 min vs. traditional reflux) and improving yield. The use of NaBH₄ selectively reduces the aldehyde group without affecting the chloro or methoxy substituents. Catalytic montmorillonite K-10 promotes surface-mediated reduction, minimizing side reactions .
Q. What role do non-covalent interactions play in the compound’s stability and reactivity?
Intramolecular hydrogen bonds (C–H···O) and π-π stacking interactions increase thermal stability and influence solubility. These interactions also affect supramolecular assembly, which is critical for designing co-crystals or metal-organic frameworks (MOFs) for drug delivery .
Q. How can conflicting crystallographic data (e.g., high Rint values) be resolved?
High Rint values (e.g., 0.136 in ) may arise from crystal quality or disorder. Strategies include:
- Data collection at low temperature to reduce thermal motion.
- TWINABS correction for twinned crystals.
- Alternative refinement models (e.g., isotropic vs. anisotropic displacement parameters) .
Q. What are the implications of substituent effects on biological activity?
Quinoline derivatives exhibit bioactivity dependent on substituent positioning. The 6-methoxy and 3-hydroxymethyl groups may enhance binding to biological targets (e.g., enzymes or DNA) via hydrogen bonding and hydrophobic interactions. Comparative studies with analogs (e.g., 6-chloro vs. 6-methoxy) can elucidate structure-activity relationships (SAR) .
Methodological Considerations
- Synthetic Optimization : Microwave synthesis reduces energy input but requires careful power calibration to avoid decomposition.
- Crystallization : Solvent polarity (e.g., chloroform vs. ethanol-water mixtures) impacts crystal morphology and diffraction quality .
- Data Interpretation : Cross-validate NMR/XRD findings with computational models (e.g., DFT for hydrogen bond energies) to resolve ambiguities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
